Cas no 37070-59-0 (3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI))

3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI) structure
37070-59-0 structure
Product name:3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI)
CAS No:37070-59-0
MF:C18H20O6
MW:332.347805976868
CID:310407
PubChem ID:3084650

3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,6-ethenyl-1a,2,2a,4a,4b,6,9b,9c-octahydro-2-hydroxy-2a,9b-dimethyl-,(1aR,2R,2aR,4aR,4bR,6R,9bS,9cS)- (9CI)
    • (1R,2R,4S,5R,6R,9R,12R,17R)-12-Ethenyl-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadec-10-ene-7,14-dione
    • 6-Ethenyl-2-hydroxy-2a,9b-dimethyl-1a,2,2a,4a,4b,6,9,9a,9b,9c-decahydro-3H,8H-furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione
    • DTXSID00958234
    • Podolactone E
    • 37070-59-0
    • Podolactone B, 7,8-deepoxy-7,8,15,17-tetradehydro-15-de(hydroxymethyl)-15-deoxy-, (1alpha,2alpha)-
    • Inchi: InChI=1S/C18H20O6/c1-4-9-7-5-10-13-17(2,8(7)6-11(19)22-9)15-12(24-15)14(20)18(13,3)16(21)23-10/h4-5,8-10,12-15,20H,1,6H2,2-3H3/t8?,9-,10-,12+,13-,14+,15+,17-,18-/m1/s1
    • InChI Key: ANQOYNYNTQZJPI-INRPBURKSA-N
    • SMILES: C=C[C@H]1OC(=O)CC2[C@]3([C@H]4O[C@H]4[C@H](O)[C@]4(C)C(O[C@H](C=C12)[C@H]34)=O)C

Computed Properties

  • Exact Mass: 332.12598835g/mol
  • Monoisotopic Mass: 332.12598835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.4Ų
  • XLogP3: 0.4

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.